molecular formula C9H12N4 B12999429 2-Isopropyl-2H-benzo[d][1,2,3]triazol-5-amine

2-Isopropyl-2H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B12999429
M. Wt: 176.22 g/mol
InChI Key: UEZKTHVHDKURRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound with the molecular formula C9H12N4. It is part of the triazole family, which is known for its diverse biological activities and stability under various conditions . This compound is used primarily in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-2H-benzo[d][1,2,3]triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an isopropyl-substituted benzene derivative with azide compounds, followed by cyclization to form the triazole ring . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2H-benzo[d][1,2,3]triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

2-Isopropyl-2H-benzo[d][1,2,3]triazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-2H-benzo[d][1,2,3]triazol-5-amine is unique due to its isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and interaction with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2-propan-2-ylbenzotriazol-5-amine

InChI

InChI=1S/C9H12N4/c1-6(2)13-11-8-4-3-7(10)5-9(8)12-13/h3-6H,10H2,1-2H3

InChI Key

UEZKTHVHDKURRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C2C=CC(=CC2=N1)N

Origin of Product

United States

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